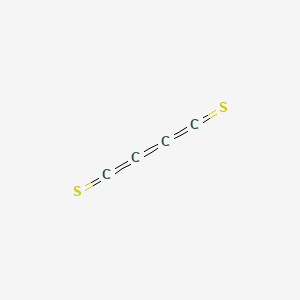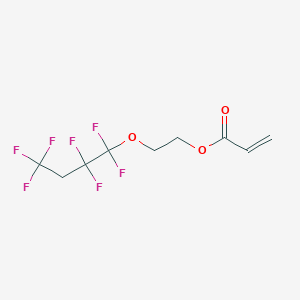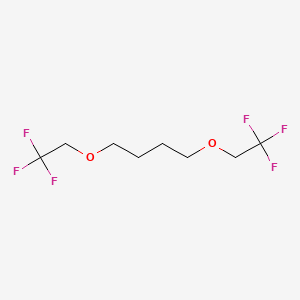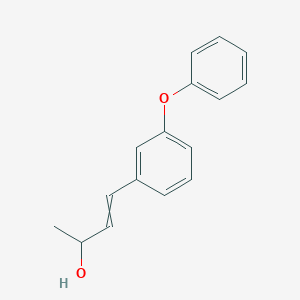
zinc;1,2-dimethoxyethane;iodomethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “zinc;1,2-dimethoxyethane;iodomethane” is a coordination complex that involves zinc as the central metal atom, coordinated with 1,2-dimethoxyethane and iodomethane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;1,2-dimethoxyethane;iodomethane typically involves the reaction of zinc metal with iodomethane in the presence of 1,2-dimethoxyethane as a solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as: [ \text{Zn} + \text{CH}_3\text{I} + \text{C}4\text{H}{10}\text{O}_2 \rightarrow \text{Zn(CH}_3\text{I)(C}4\text{H}{10}\text{O}_2) ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
The compound zinc;1,2-dimethoxyethane;iodomethane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethane ligand can be substituted by other ligands such as halides, phosphines, or amines.
Oxidation-Reduction Reactions: The zinc center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The 1,2-dimethoxyethane ligand can be replaced by other coordinating solvents or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include halides (e.g., chloride, bromide), phosphines (e.g., triphenylphosphine), and amines (e.g., ethylenediamine). The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodomethane ligand with chloride can yield zinc;1,2-dimethoxyethane;chloride.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, zinc;1,2-dimethoxyethane;iodomethane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It can also serve as a catalyst in various reactions, including cross-coupling and cycloaddition reactions.
Biology
In biological research, this compound can be used to study the interactions of zinc with biological molecules, such as proteins and nucleic acids. It can also be employed in the development of zinc-based drugs and therapeutic agents.
Medicine
In medicine, this compound has potential applications in the development of diagnostic agents and imaging techniques. Its ability to coordinate with various ligands makes it a versatile tool in medicinal chemistry.
Industry
In industry, this compound is used in the production of advanced materials, such as metal-organic frameworks and coordination polymers. It can also be utilized in the development of sensors and electronic devices.
Mecanismo De Acción
The mechanism of action of zinc;1,2-dimethoxyethane;iodomethane involves the coordination of zinc with the ligands 1,2-dimethoxyethane and iodomethane. The zinc center can interact with various molecular targets, such as enzymes and receptors, through coordination bonds. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- Zinc;1,2-dimethoxyethane;chloride
- Zinc;1,2-dimethoxyethane;bromide
- Zinc;1,2-dimethoxyethane;phosphine
Uniqueness
Zinc;1,2-dimethoxyethane;iodomethane is unique due to the presence of the iodomethane ligand, which imparts specific reactivity and coordination properties. Compared to its chloride and bromide analogs, the iodomethane ligand can participate in different substitution and redox reactions, making it a versatile compound in various applications.
Propiedades
Fórmula molecular |
C6H14I2O2Zn |
|---|---|
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
zinc;1,2-dimethoxyethane;iodomethane |
InChI |
InChI=1S/C4H10O2.2CH2I.Zn/c1-5-3-4-6-2;2*1-2;/h3-4H2,1-2H3;2*1H2;/q;2*-1;+2 |
Clave InChI |
YWLBHJMTZHTZBG-UHFFFAOYSA-N |
SMILES canónico |
COCCOC.[CH2-]I.[CH2-]I.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol)](/img/structure/B14279656.png)
![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)

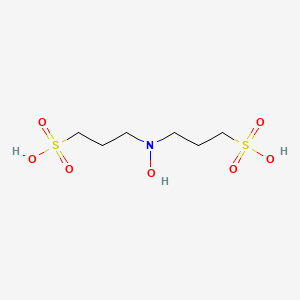
![6-[(4-Hydroxy-3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14279681.png)
![1-Benzyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B14279689.png)
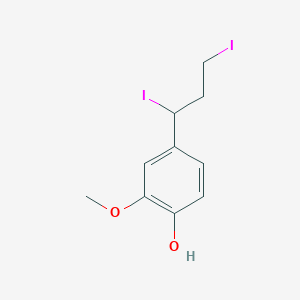

![Tricyclohexyl[(4-fluorobenzoyl)oxy]stannane](/img/structure/B14279708.png)
